
C17H19ClO
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Overview
Description
C₁₇H₁₉ClO is a chlorinated alcohol with the molecular formula C₁₇H₁₉ClO and a molecular weight of 274.78 g/mol. It is characterized by a hydroxyl (-OH) group and a chlorine atom attached to an aliphatic carbon chain. This compound has been studied in crystallography for its unique intermolecular interactions, particularly weak O—H⋯Cl hydrogen bonds that influence its crystal packing . For instance, in the crystal structure of C₁₇H₁₉ClO (refcode WECPIF), molecules form dimers via O—H⋯Cl interactions with a C—Cl⋯H angle of 98.03°, highlighting the role of chlorine in stabilizing the lattice .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-sec-Butyl-2-(4-chlorobenzyl)phenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where a phenol is reacted with a chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution under basic conditions. Key pathways include:
-
Hydrolysis : Treatment with aqueous NaOH yields the corresponding alcohol (-CH₂OH) .
-
Amination : Reaction with ammonia or primary amines produces secondary or tertiary amines .
Example :
C17H19ClO+NaOH→C17H20O2+NaCl
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom serves as a leaving group in Suzuki-Miyaura couplings. For instance:
-
Aryl-Boron Coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives .
Conditions :
Reduction Reactions
The chloromethyl group can be reduced to a methyl group:
-
Catalytic Hydrogenation : H₂/Pd-C in ethanol removes chlorine, yielding a hydrocarbon .
-
Lithium Aluminum Hydride (LiAlH₄) : Converts -CH₂Cl to -CH₃ .
Example :
C17H19ClO+H2Pd-CC17H20O+HCl
Ether Cleavage Reactions
The biphenyl ether linkage is susceptible to acid-catalyzed cleavage:
Mechanism :
-
Protonation of the ether oxygen.
-
Nucleophilic attack by iodide.
Aromatic Electrophilic Substitution
The electron-rich benzene ring (due to the ether oxygen) undergoes electrophilic substitution:
Structural and Mechanistic Insights
Scientific Research Applications
4-sec-Butyl-2-(4-chlorobenzyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its phenolic structure which is known to exhibit biological activity.
Industry: Used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 4-sec-Butyl-2-(4-chlorobenzyl)phenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The phenolic group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The chlorobenzyl group can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The primary analogues of C₁₇H₁₉ClO include:
C₁₅H₁₅ClO (refcode WECPEB): A shorter-chain chlorinated alcohol.
C₉H₁₉ClN₂O₂ (CAS 1173206-71-7): A chlorinated compound with an amine group.
C₇H₅BrO₂ (CAS 1761-61-1): A brominated aromatic compound with ester functionality.
Comparative Analysis
Table 1: Molecular Properties and Interactions
Key Findings :
Brominated compounds like C₇H₅BrO₂ rely on halogen bonding (Br⋯O), which is stronger than Cl⋯H interactions, leading to more rigid crystal lattices .
Impact of Molecular Weight and Chain Length :
- C₁₇H₁₉ClO’s longer aliphatic chain increases van der Waals forces, resulting in higher melting points (predicted) compared to C₁₅H₁₅ClO. However, its solubility in polar solvents is reduced due to hydrophobic interactions .
- C₉H₁₉ClN₂O₂, with a polar amine group, exhibits higher solubility in aqueous solvents (38.4 mg/mL) than C₁₇H₁₉ClO (5.77–12.3 mg/mL) .
Functional Group Effects :
- The hydroxyl group in C₁₇H₁₉ClO and C₁₅H₁₅ClO prioritizes hydrogen bonding, but chlorine’s electronegativity in C₁₇H₁₉ClO introduces additional weak interactions absent in its shorter-chain analogue .
- Bromine in C₇H₅BrO₂ enhances halogen bonding, a feature absent in chlorinated alcohols, leading to distinct physicochemical behaviors .
Research Implications
- Crystal Engineering : The hierarchy of interactions (O—H⋯Cl > C—H⋯Cl) in C₁₇H₁₉ClO provides insights into designing materials with tunable stability .
- Solubility Optimization : The lower solubility of C₁₇H₁₉ClO compared to amine-containing analogues suggests that functional group modification (e.g., adding -NH₂) could enhance bioavailability .
- Thermal Stability : Longer carbon chains in C₁₇H₁₉ClO improve thermal stability over C₁₅H₁₅ClO, making it more suitable for high-temperature applications .
Biological Activity
C17H19ClO, commonly known as a chlorinated aromatic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and neuroprotective properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a chlorinated phenyl group, which is significant for its biological interactions. The presence of chlorine enhances lipophilicity, allowing better membrane penetration and interaction with biological targets.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. A study demonstrated its effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could be a potential candidate for developing new antibacterial agents, particularly in an era of increasing antibiotic resistance .
Anticancer Activity
This compound has also been studied for its anticancer properties. In vitro assays revealed that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.
Case Study: MCF-7 Cell Line
A recent study evaluated the effects of this compound on MCF-7 cells:
- Concentration Range : 1-50 µM
- Observation Period : 24 hours
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
20 | 50 |
50 | 25 |
This evidence supports the potential use of this compound as a therapeutic agent in cancer treatment .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, such as Alzheimer's, the compound demonstrated the ability to reduce neuroinflammation and oxidative stress.
The neuroprotective effects are attributed to:
- Inhibition of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6).
- Reduction in lipid peroxidation levels.
- Enhancement of antioxidant enzyme activity (e.g., superoxide dismutase).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for C17H19ClO, and how can researchers evaluate their efficiency?
- Methodological Answer : Begin with a literature review to identify existing synthetic pathways (e.g., Friedel-Crafts acylation, nucleophilic substitution). Evaluate efficiency using metrics like yield, purity (HPLC/GC-MS), and reaction time . Design experiments to compare catalysts (e.g., Lewis acids vs. organocatalysts) and solvents (polar vs. nonpolar). Use computational tools (DFT calculations) to predict reaction feasibility and transition states . Validate results with spectroscopic characterization (NMR, IR) and cross-reference with published data .
Q. How should researchers characterize the stability of this compound under varying environmental conditions?
- Methodological Answer : Design accelerated stability studies under controlled temperature, humidity, and light exposure (ICH guidelines). Monitor degradation via HPLC-MS for byproduct identification. Quantify degradation kinetics using Arrhenius plots to extrapolate shelf-life . Include control samples and triplicate measurements to ensure reproducibility . For photostability, employ UV-Vis spectroscopy to track absorbance changes .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Combine 1H/13C NMR for carbon-hydrogen framework verification, IR for functional group identification (e.g., carbonyl, chloro groups), and high-resolution mass spectrometry (HRMS) for molecular formula confirmation . Cross-validate with X-ray crystallography if single crystals are obtainable. For ambiguous peaks, use 2D NMR (COSY, HSQC) to resolve structural ambiguities .
Advanced Research Questions
Q. How can contradictions in bioactivity data for this compound across studies be systematically resolved?
- Methodological Answer : Conduct meta-analysis of existing data to identify variables (e.g., cell lines, assay protocols, compound purity). Replicate conflicting experiments under standardized conditions (e.g., OECD guidelines) . Use statistical tools (ANOVA, t-tests) to assess significance. Investigate potential isomerism or polymorphic forms of this compound via DSC/XRD . Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
Q. What computational strategies are effective for predicting the binding affinity of this compound to target proteins?
- Methodological Answer : Employ molecular docking (AutoDock, Schrödinger) to simulate ligand-protein interactions. Validate predictions with MD simulations to assess binding stability. Use QSAR models to correlate structural descriptors (e.g., logP, H-bond donors) with activity . Cross-check results with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in biological systems?
- Methodological Answer : Use in vitro microsomal assays (human liver microsomes) to identify Phase I metabolites (e.g., hydroxylation, dechlorination). Employ LC-HRMS for metabolite profiling and fragmentation analysis . For in vivo studies, administer isotopically labeled this compound (e.g., 13C or 2H) to track metabolic fate via isotopic patterns . Validate pathways with recombinant enzyme inhibition studies .
Q. Data Analysis & Validation
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic) to calculate EC50/IC50 values. Use Bayesian statistics to handle small sample sizes or high variability . Ensure compliance with ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate) for data integrity . For reproducibility, share raw datasets and code (R/Python) in supplementary materials .
Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer : Re-examine sample preparation (e.g., solvent purity, concentration) and instrument calibration . Compare observed shifts with computational predictions (ChemDraw, ACD/Labs). Collaborate with multiple labs for independent verification. Publish detailed experimental conditions (temperature, solvent) to enable cross-study comparisons .
Q. Experimental Design & Reporting
Q. What criteria should guide the selection of control groups in studies investigating this compound’s pharmacological effects?
- Methodological Answer : Include positive controls (known agonists/antagonists) and vehicle controls (solvent-only). Use blinding to minimize bias in subjective assays (e.g., behavioral studies) . For in vitro work, incorporate cytotoxicity controls (e.g., MTT assay) to distinguish specific vs. nonspecific effects . Document all controls in methods sections to meet reproducibility standards .
Q. How can researchers ensure their findings on this compound are communicated with sufficient rigor in publications?
- Methodological Answer : Adhere to journal-specific guidelines (e.g., Beilstein J. Org. Chem. for synthetic details) . Use structured abstracts to highlight hypothesis, methods, and significance . In discussion sections, contextualize results within existing literature and explicitly address limitations (e.g., "Our study did not account for hepatic first-pass metabolism...") . Provide raw data and spectra in supplementary files to facilitate peer review .
Properties
Molecular Formula |
C17H19ClO |
---|---|
Molecular Weight |
274.8 g/mol |
IUPAC Name |
(2E)-2-[(4-chlorophenyl)methylidene]-4,6,6-trimethylbicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C17H19ClO/c1-10-14-9-15(17(14,2)3)13(16(10)19)8-11-4-6-12(18)7-5-11/h4-8,10,14-15H,9H2,1-3H3/b13-8+ |
InChI Key |
PXJGEAZXDDGPDF-MDWZMJQESA-N |
Isomeric SMILES |
CC1C2CC(C2(C)C)/C(=C\C3=CC=C(C=C3)Cl)/C1=O |
Canonical SMILES |
CC1C2CC(C2(C)C)C(=CC3=CC=C(C=C3)Cl)C1=O |
Origin of Product |
United States |
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